molecular formula C9H7NO2S B3119709 Methyl thieno[3,2-c]pyridine-6-carboxylate CAS No. 253332-82-0

Methyl thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B3119709
CAS No.: 253332-82-0
M. Wt: 193.22 g/mol
InChI Key: KQQNBNAMXWPKGP-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocyclic systems are complex molecular architectures composed of two or more rings that share atoms, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in These structures are of paramount importance in medicinal chemistry as they form the foundational backbone of numerous natural products and synthetic pharmaceuticals. fiveable.me The fusion of heterocyclic rings results in rigid, often planar structures that can interact with high specificity and efficiency with biological targets like enzymes and receptors. ias.ac.in This structural rigidity can enhance binding affinity and selectivity, which are critical properties for effective drug candidates. fiveable.me

The incorporation of heteroatoms into the fused ring systems introduces unique electronic properties, alters lipophilicity, and provides points for hydrogen bonding, all of which significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net The versatility of these systems allows medicinal chemists to create diverse libraries of compounds by modifying the core structure, enabling the fine-tuning of biological activity and the development of novel therapeutic agents for a wide range of diseases. fiveable.meias.ac.in Consequently, fused heterocycles are considered "privileged structures" in drug discovery, frequently appearing in drugs targeting cancer, infections, and inflammatory conditions. researchgate.netresearchgate.net

Overview of Thienopyridine Isomers: Structural Diversity and Research Focus

Thienopyridines are a class of fused heterocyclic compounds in which a thiophene (B33073) ring is fused to a pyridine (B92270) ring. This fusion can occur in six distinct ways, leading to six structural isomers, each with a unique arrangement of the sulfur and nitrogen atoms. researchgate.netresearchgate.net The different modes of annulation (ring fusion) result in significant variations in the chemical and physical properties of the isomers, which in turn affects their biological activity. researchgate.net

The six isomers of thienopyridine are:

thieno[2,3-b]pyridine (B153569)

thieno[3,2-b]pyridine (B153574)

thieno[2,3-c]pyridine (B153571)

thieno[3,2-c]pyridine (B143518)

thieno[3,4-b]pyridine

thieno[3,4-c]pyridine (B8695171)

Of these, the first four isomers have been the subject of extensive research, while data on thieno[3,4-b] and thieno[3,4-c] isomers are less common. researchgate.net The thieno[2,3-b]pyridine isomer, in particular, has been thoroughly investigated due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antibacterial, and antitumor effects. researchgate.net The thieno[3,2-c]pyridine scaffold is also of major significance, forming the core of several blockbuster antiplatelet drugs. google.comacademie-sciences.fr

Thienopyridine IsomerCore StructureResearch Focus Area
thieno[2,3-b]pyridineStructure of thieno[2,3-b]pyridineAnti-inflammatory, antimicrobial, antiviral, antitumor. researchgate.net
thieno[3,2-b]pyridineStructure of thieno[3,2-b]pyridineAnticancer, antiangiogenic agents. mdpi.com
thieno[2,3-c]pyridineStructure of thieno[2,3-c]pyridineKinase inhibitors, anticancer properties. researchgate.netnih.gov
thieno[3,2-c]pyridineStructure of thieno[3,2-c]pyridineAntiplatelet, antithrombotic agents. google.comacademie-sciences.fr
thieno[3,4-b]pyridineStructure of thieno[3,4-b]pyridineLess extensively studied. researchgate.net
thieno[3,4-c]pyridineStructure of thieno[3,4-c]pyridineLess extensively studied. researchgate.net

Historical Development and Evolution of Thienopyridine Chemistry

The field of thienopyridine chemistry has a history spanning over a century, with the first mention of thieno[2,3-b]pyridines appearing in the scientific literature in 1913. researchgate.netresearchgate.net For many decades, research into these compounds was primarily of academic interest. However, the discovery of significant biological activities in the latter half of the 20th century catalyzed a surge in research and development.

A pivotal moment in the history of thienopyridines was the discovery and development of Ticlopidine, a derivative of the thieno[3,2-c]pyridine scaffold. academie-sciences.fr This compound was found to possess potent antiplatelet activity by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.gov Following Ticlopidine, a second-generation thienopyridine, Clopidogrel (B1663587), was developed. academie-sciences.fr Clopidogrel, also a thieno[3,2-c]pyridine derivative, offered a more favorable side-effect profile and became one of the best-selling drugs worldwide for preventing atherothrombotic events. academie-sciences.fr

The success of these drugs highlighted the therapeutic potential of the thienopyridine scaffold and spurred further investigation. It was discovered that both Ticlopidine and Clopidogrel are prodrugs, meaning they require metabolic activation in the liver to be converted into their active form. academie-sciences.frnih.gov This understanding of their mechanism of action took years to fully elucidate and has guided the development of newer generations of P2Y12 inhibitors, such as Prasugrel. academie-sciences.fr The journey from initial synthesis to blockbuster drugs demonstrates the profound evolution of thienopyridine chemistry from a niche area of organic synthesis to a cornerstone of cardiovascular pharmacotherapy. nih.gov

Rationale for Researching Methyl Thieno[3,2-c]pyridine-6-carboxylate Derivatives

The rationale for investigating derivatives of this compound is multifaceted and builds directly upon the historical success of the thieno[3,2-c]pyridine scaffold. The well-established and clinically significant antiplatelet and antithrombotic activities of drugs like Clopidogrel and Ticlopidine validate the thieno[3,2-c]pyridine core as a pharmacologically important structure. google.comacademie-sciences.fr Research into new derivatives is driven by the goal of discovering novel compounds with potentially improved efficacy, different pharmacological profiles, or new therapeutic applications.

This compound serves as a key synthetic intermediate or building block for creating a library of novel compounds. achmem.comuni.lu The methyl carboxylate group (-COOCH₃) at the 6-position of the pyridine ring is a versatile functional handle. It can be readily modified through various chemical reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. This allows chemists to systematically alter the structure of the molecule and conduct structure-activity relationship (SAR) studies.

By creating a range of derivatives, researchers can explore how different substituents at this position affect the molecule's interaction with biological targets. The aim is to expand the therapeutic utility of the thienopyridine scaffold beyond antiplatelet activity into other areas where thienopyridines have shown promise, such as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net Therefore, the study of this compound and its derivatives is a strategic approach to leverage a proven medicinal chemistry scaffold for the discovery of next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQNBNAMXWPKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CSC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215599
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
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Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253332-82-0
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253332-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thieno 3,2 C Pyridine Derivatives

Established Reaction Pathways for the Thieno[3,2-c]pyridine (B143518) Ring System

Traditional methods for constructing the thieno[3,2-c]pyridine nucleus often rely on multi-step sequences involving the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) structure. These established pathways have been refined over the years to improve yields and substrate scope.

An effective and well-documented procedure for the preparation of thieno[3,2-c]pyridine involves the cyclization of an N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide intermediate. google.com This process provides a reliable route to the core scaffold in good yields. google.com The synthesis begins with the reaction of 3-thienaldehyde with an aminoacetal, such as aminoacetaldehyde dimethyl acetal, to form a Schiff base. This intermediate is then reduced, commonly with sodium borohydride, to yield N-[2,2-(dialkoxy)]-ethyl-(3-thienyl)-methylamine. google.com

The subsequent step involves the protection of the secondary amine with a para-toluenesulfonyl group, affording the key precursor, N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com The final and critical step is the acid-catalyzed cyclization. By treating the sulfonamide with a strong mineral acid like hydrochloric acid in an inert solvent such as ethanol (B145695), the pyridine ring is formed, leading to the thieno[3,2-c]pyridine structure. google.com This reaction typically proceeds at temperatures between 50°C and the boiling point of the solvent mixture. google.com For instance, refluxing the sulfonamide precursor with 12N HCl in ethanol for several hours can yield the desired thieno[3,2-c]pyridine in yields as high as 76%. google.com

Table 1: Key Steps in the Synthesis of Thieno[3,2-c]pyridine via Sulfonamide Cyclization

Step Reactants Reagents/Conditions Product
1 3-Thienaldehyde, NH₂–CH₂–CH(OR)₂ Benzene, reflux Schiff Base
2 Schiff Base Sodium borohydride, ethanol N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine
3 Amine from Step 2 p-Toluenesulfonyl chloride N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide

The Pomeranz–Fritsch reaction, a classical method for synthesizing isoquinolines from benzaldehydes and aminoacetals, has been adapted for the synthesis of thienopyridines. researchgate.netwikipedia.org This modification provides a powerful tool for the annulation of a pyridine ring onto a thiophene core. researchgate.net The general approach involves the condensation of a thiophenecarboxaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which is then cyclized under acidic conditions to form the bicyclic thienopyridine system. wikipedia.org

Recent advancements have introduced metal-free, three-step methodologies for the synthesis of thienopyridine isomers. For example, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized starting from 2-acetylthiophene. nih.govd-nb.info This process involves a one-pot triazolation reaction, followed by a modified Pomeranz–Fritsch cyclization to create a fused thieno[2,3-c] rsc.orgresearchgate.netrsc.orgtriazolo[1,5-ɑ]pyridine intermediate. nih.govd-nb.info The final step is an acid-mediated denitrogenative transformation that yields the desired thieno[2,3-c]pyridine derivatives in good yields. nih.govd-nb.info This approach highlights the versatility of the Pomeranz-Fritsch reaction beyond its traditional scope, enabling access to a variety of substituted thienopyridines under mild conditions. nih.govkuleuven.be

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), which are reduced analogs of the core thienopyridine system, can be achieved through various synthetic routes. nih.gov These compounds serve as important isosteres for 1,2,3,4-tetrahydroisoquinolines. nih.gov One common strategy involves a Pictet-Spengler type reaction, where a thienylethylamine derivative is cyclized with an aldehyde or ketone. nih.gov For example, the reaction of a suitable thienyl amine with formaldehyde (B43269) can induce cyclization to afford the THTP skeleton. nih.gov

Furthermore, the synthesis of more complex thieno[3,2-c]quinoline derivatives has been developed. nih.gov A multi-step pathway starting from 4-nitroaniline (B120555) can be employed to construct the polycyclic thienoquinoline system. nih.gov This sequence involves building a substituted quinoline (B57606) ring first, followed by the annulation of the thiophene ring. Key reactions in this sequence include the Friedlander annulation or similar cyclization strategies to form the quinoline core, followed by steps to build the thiophene ring onto it. nih.govresearchgate.net These methods allow for the introduction of various substituents on the aromatic rings, leading to a diverse range of complex heterocyclic compounds. nih.gov

Modern Approaches in Thieno[3,2-c]pyridine Synthesis

Contemporary synthetic chemistry has focused on developing more efficient and atom-economical methods. These include one-pot reactions and direct C-H bond functionalizations, which reduce the number of synthetic steps, minimize waste, and allow for novel molecular architectures.

Recent research has established efficient one-pot and step-wise syntheses for producing highly functionalized thieno[3,2-c]pyridin-4-ones. researchgate.netrsc.org A notable method involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). researchgate.netrsc.org This reaction can be performed in a single pot to directly afford methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates in excellent yields. rsc.org

Alternatively, a step-wise approach allows for the isolation of intermediates. In this pathway, the initial reaction yields a functionalized thieno[3,2-c]pyran-4-one, which is then treated with hydrazine hydrate to furnish the final thieno[3,2-c]pyridin-4-one product. researchgate.net The structures of these compounds have been confirmed through spectroscopic methods and single-crystal X-ray diffraction analysis. researchgate.net

Table 2: Yields of Substituted Methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates via One-Pot Synthesis

Entry Aryl Group (at position 6) Yield (%)
1 Phenyl 92
2 4-Methoxyphenyl 94
3 2-Chlorophenyl 89
4 4-Chlorophenyl 95
5 4-Bromophenyl 93
6 4-Nitrophenyl 85

Data sourced from research on one-pot synthesis of thieno[3,2-c]pyridin-4-ones. researchgate.net

A significant advancement in heterocyclic synthesis is the development of metal-free, site-selective C–H bond functionalization and annulation reactions. This modern approach avoids the use of expensive and potentially toxic transition metals. A concise and efficient protocol has been described for the synthesis of substituted thienopyridine and thienoquinoline derivatives using EtOCS₂K (potassium O-ethyl dithiocarbonate) as the sulfur source. acs.org

This reaction proceeds through a metal-free, site-selective C–H bond thiolation followed by the cyclization of alkynylpyridine or alkynylquinoline substrates. acs.org This methodology allows for the direct conversion of C-H bonds into C-S bonds, leading to the annulation of the thiophene ring with high selectivity. acs.org Such strategies represent a powerful and sustainable tool for constructing complex heterocyclic systems like the thieno[3,2-c]pyridine core from readily available starting materials. acs.org

Triazole-Mediated Denitrogenative Transformation Reactions

While the direct synthesis of Methyl thieno[3,2-c]pyridine-6-carboxylate via a triazole-mediated denitrogenative transformation has not been extensively detailed in publicly available literature, the methodology has been successfully applied to the synthesis of the isomeric thieno[2,3-c]pyridine derivatives. This approach offers a metal-free and efficient route to constructing the thienopyridine core.

The general strategy involves the synthesis of a fused 1,2,3-triazole precursor, which upon acid-mediated denitrogenation, rearranges to form the desired thienopyridine skeleton. For the synthesis of thieno[2,3-c]pyridine derivatives, the process typically starts from a readily available thiophene derivative, which undergoes a one-pot triazolization reaction followed by a Pomeranz-Fritsch-type cyclization to yield the fused triazole. Subsequent treatment with an acid, such as trifluoromethanesulfonic acid (TfOH) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE), promotes the extrusion of nitrogen gas and the formation of the thienopyridine ring system. guidechem.comnih.gov

This denitrogenative transformation can proceed through different mechanisms, including nucleophilic insertion, leading to a variety of substituted products depending on the reaction conditions and the nucleophiles present. guidechem.comnih.gov For instance, the reaction of the fused triazole with various alcohols in the presence of an acid catalyst can yield alkoxy-substituted thienopyridines. Similarly, using carboxylic acids as the solvent and reactant can lead to the formation of ester derivatives. guidechem.comnih.gov

A hypothetical reaction scheme for the synthesis of a thieno[3,2-c]pyridine core using this methodology would likely involve a strategically substituted thiophene precursor that directs the cyclization and rearrangement to the desired [3,2-c] isomer. The specific starting materials and optimized reaction conditions for the synthesis of this compound via this route remain an area for further research and development.

Table 1: Key Steps in Triazole-Mediated Synthesis of Thienopyridines

StepDescriptionKey Reagents and Conditions
1. Triazole FormationConstruction of the 1,2,3-triazole ring fused to the thiophene.Thiophene derivative, azide (B81097) source, alkyne or equivalent.
2. CyclizationFormation of the fused triazolo-pyridine system.Acid catalyst (e.g., Pomeranz-Fritsch conditions).
3. DenitrogenationAcid-mediated extrusion of N2 and rearrangement.Strong acid (e.g., TfOH), inert solvent (e.g., DCE).
4. FunctionalizationIntroduction of substituents.Nucleophiles (alcohols, carboxylic acids, etc.).

Strategies for Functionalization and Derivatization of the this compound Core

The functionalization of the this compound core is crucial for exploring its structure-activity relationship (SAR) and developing new derivatives with tailored properties. While specific examples for this exact molecule are limited in the reviewed literature, general strategies for the derivatization of the thienopyridine scaffold can be extrapolated. These strategies primarily involve reactions on the pyridine and thiophene rings, as well as modifications of the methyl carboxylate group.

Functionalization of the Pyridine and Thiophene Rings:

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the thienopyridine core. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netmdpi.com For these reactions to be successful, a halogenated precursor of this compound would be required. The synthesis of such a precursor could potentially be achieved through electrophilic halogenation of the parent thieno[3,2-c]pyridine ring system, followed by the introduction and subsequent esterification of the carboxylic acid group at the 6-position. The regioselectivity of halogenation on the thieno[3,2-c]pyridine core would be a critical factor to consider. chemrxiv.org

Electrophilic substitution reactions, such as nitration and halogenation, are common methods for functionalizing aromatic and heteroaromatic rings. The electron-deficient nature of the pyridine ring generally directs electrophilic attack to the electron-richer thiophene ring. However, the presence of the electron-withdrawing carboxylate group on the pyridine ring of the target molecule would further deactivate the pyridine ring towards electrophilic substitution and could influence the regioselectivity of reactions on the thiophene ring. nanobioletters.comresearchgate.net

Derivatization of the Methyl Carboxylate Group:

The methyl ester at the 6-position offers a versatile handle for further derivatization. Standard organic transformations can be applied to modify this functional group.

Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) would yield the corresponding carboxylic acid, thieno[3,2-c]pyridine-6-carboxylic acid. This acid can then be coupled with various amines to form a library of amides using standard peptide coupling reagents.

Reduction: The ester can be reduced to the corresponding primary alcohol, (thieno[3,2-c]pyridin-6-yl)methanol, using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to halides or ethers.

Transesterification: Reaction with different alcohols under acidic or basic conditions can lead to the formation of other esters.

Table 2: Potential Functionalization Reactions for this compound

Reaction TypeReagents and ConditionsPotential Products
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, baseAryl/heteroaryl substituted derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl substituted derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino substituted derivatives
HydrolysisNaOH or KOH, H2O/MeOHThieno[3,2-c]pyridine-6-carboxylic acid
Amide CouplingAmine, coupling agent (e.g., HATU, EDCI)Amide derivatives
ReductionLiAlH4, THF(Thieno[3,2-c]pyridin-6-yl)methanol

Biological and Pharmacological Investigations of Thieno 3,2 C Pyridine Derivatives

Investigation of Molecular Target Interactions

The biological effects of thieno[3,2-c]pyridine (B143518) derivatives are rooted in their ability to interact with specific molecular targets, including receptors, enzymes, and ion channels.

Derivatives of the thieno[3,2-c]pyridine scaffold have been synthesized and evaluated for their binding affinities to several key neurotransmitter receptors, indicating potential applications in neuropsychiatric disorders.

Serotonin (B10506) and Dopamine (B1211576) Receptors : Arylpiperazine derivatives of the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system have demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov In contrast, the interaction of these same molecules with the dopamine D2 receptor was found to be weak. nih.gov Further studies on 4-(piperazin-1-yl)thieno[3,2-c]pyridine (B26421) derivatives confirmed their activity as 5-HT1A receptor agonists, while some analogs showed a loss of efficacy at the D2L receptor. thieme-connect.com This receptor profile suggests a potential for antipsychotic activity, which was supported by behavioral studies showing efficacy in models of psychosis. nih.gov

Adenosine (B11128) Receptors : The broader thienopyridine class has been investigated for its interaction with adenosine receptors. For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) and thieno[2,3-c]pyridine (B153571) scaffolds have been evaluated as ligands for A1 adenosine receptors. nih.govnih.gov One thieno[2,3-b]pyridine derivative, compound 7c, showed a good binding affinity for the rat A1 adenosine receptor with a Ki value of 61.9 nM. nih.gov This line of research is aimed at developing potential treatments for conditions like pharmaco-resistant epilepsy. nih.gov

Other Receptors : Tetrahydrothieno[3,2-c]pyridine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. rsc.org Additionally, derivatives of the isomeric thieno[3,2-b]pyridine (B153574) scaffold have been developed as potent antagonists of the urotensin-II receptor, which is a target for cardiovascular diseases. nih.gov

Table 1: Receptor Binding Affinities of Selected Thieno[3,2-c]pyridine Derivatives and Related Isomers This is an interactive table, you can sort and filter the data.

Scaffold Derivative Type Target Receptor(s) Affinity/Activity Potential Application Reference
Thieno[3,2-c]pyridine Arylpiperazine 5-HT1, 5-HT2 Potent Affinity Antipsychotic nih.gov
Thieno[3,2-c]pyridine Arylpiperazine D2 Weak Interaction Antipsychotic nih.gov
Thieno[3,2-c]pyridine 4-(piperazin-1-yl) 5-HT1A Agonist Neuropsychiatric Disorders thieme-connect.com
Thieno[2,3-b]pyridine - A1 Adenosine Ki = 61.9 nM Epilepsy nih.gov
Tetrahydrothieno[3,2-c]pyridine - Smoothened (Smo) Antagonist Anticancer rsc.org

The thienopyridine nucleus is a versatile scaffold for designing inhibitors of various enzymes, demonstrating its potential in oncology and neurodegenerative diseases.

Tyrosine Kinases : The thieno[3,2-c]pyridine scaffold has been utilized to develop kinase inhibitors for cancer treatment. google.com Relatedly, derivatives of the isomeric thieno[3,2-b]pyridine have been synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, both of which are receptor tyrosine kinases involved in tumor angiogenesis. mdpi.com

Hsp90 : While specific studies on the thieno[3,2-c]pyridine core are limited in the available literature, derivatives of the isomeric thieno[2,3-c]pyridine have been synthesized and evaluated as inhibitors of Heat shock protein 90 (Hsp90). nih.govmdpi.com One such derivative, compound 6i, exhibited potent inhibition against several cancer cell lines, with an IC50 of 10.8 µM against HSC3 cells, and was found to induce G2 phase arrest in the cell cycle. mdpi.com

Acetylcholine Esterase : In the quest for treatments for Alzheimer's disease, novel tetracyclic systems integrating a thienoquinoline scaffold (structurally related to thienopyridines) were screened for acetylcholinesterase (AChE) inhibition. cu.edu.eg Compound 2h from this series showed an AChE inhibitory IC50 value of 9.24 ± 0.01 μM × 10⁻². cu.edu.eg

IκB Kinase-β (IKK-β) : A series of thienopyridine-based compounds were identified as potent inhibitors of IκB Kinase beta (IKK-β), a key enzyme in the NF-κB signaling pathway involved in inflammation. nih.gov Structural optimization led to analogues that inhibit IKK-β with IC50 values as low as 40 nM and suppress LPS-induced TNF-alpha production. nih.gov

Table 2: Enzyme Inhibition by Selected Thienopyridine Derivatives This is an interactive table, you can sort and filter the data.

Scaffold Enzyme Target Derivative/Compound Inhibition (IC50 / Ki) Potential Application Reference
Thienopyridine IκB Kinase-β (IKK-β) Optimized analogues As low as 40 nM Anti-inflammatory nih.gov
Thieno[2,3-c]pyridine Hsp90 Compound 6i 10.8 µM (HSC3 cells) Anticancer mdpi.com
Thienoquinoline Acetylcholinesterase (AChE) Compound 2h 9.24 ± 0.01 μM × 10⁻² Anti-dementia cu.edu.eg
Thieno[3,2-b]pyridine VEGFR-2, c-Met Substituted derivatives Inhibitor Anticancer, Anti-angiogenesis mdpi.com

Potassium Channels : Thienopyridine compounds have been identified as potent modulators of potassium channels. google.com Specifically, a thieno[3,2-c]pyridine derivative, compound 135, was found to be a Kv7 potassium channel agonist with a 17-fold higher potency (EC50 of 0.02 μM) than the reference compound retigabine. nih.gov The modulation of these channels is a therapeutic strategy for various disorders, including arrhythmias, autoimmune diseases, and cancer. google.com

Research into urea (B33335) transporter inhibitors has explored the thienopyridine scaffold, although studies have focused on isomers other than the [3,2-c] system. Derivatives of thieno[2,3-b]pyridine have been discovered and optimized as novel inhibitors of urea transporters, suggesting a potential diuretic application. sci-hub.boxresearchgate.net

A review of the available scientific literature did not yield specific studies focused on the metal chelation properties of thieno[3,2-c]pyridine derivatives, such as interactions with copper ions in disease contexts. This remains an area for potential future investigation.

Spectrum of Bioactivity and Therapeutic Potential

The diverse molecular interactions of thieno[3,2-c]pyridine derivatives translate into a broad spectrum of biological activities and potential therapeutic uses. The scaffold has been identified as a promising starting point for the development of drugs targeting a range of conditions.

Key therapeutic areas identified for thieno[3,2-c]pyridine and its related isomers include:

Central Nervous System Disorders : Based on their activity at serotonin and dopamine receptors, derivatives show potential as antipsychotic agents. nih.gov

Oncology : Through the inhibition of various kinases like VEGFR-2 and c-Met, as well as Hsp90 and the Smoothened receptor, thienopyridine derivatives are being actively investigated as anticancer and anti-angiogenic agents. rsc.orggoogle.commdpi.commdpi.com

Inflammatory and Autoimmune Diseases : The ability to inhibit IKK-β and modulate potassium channels points to the potential of these compounds in treating inflammation and autoimmune conditions. nih.govgoogle.com

Thrombotic Disorders : Certain derivatives of the 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine core have been patented for their utility as inhibitors of blood-platelet aggregation and as antithrombotic agents. google.com

Neurodegenerative Diseases : Related thieno-fused heterocyclic systems have shown promise as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. cu.edu.eg

Anti-inflammatory Actions

While the broader class of thienopyridines has been investigated for anti-inflammatory properties, specific research on the anti-inflammatory actions of Methyl thieno[3,2-c]pyridine-6-carboxylate is not extensively documented in publicly available literature. However, patents related to thieno[3,2-c]pyridine derivatives mention their utility for their anti-inflammatory action. nih.gov This suggests that the scaffold is of interest in the development of anti-inflammatory agents. The anti-inflammatory potential of various thienopyridine isomers is an active area of research. researchgate.net

Antimicrobial and Antiviral Properties

Thieno[3,2-c]pyridine derivatives have demonstrated a range of antimicrobial activities. Studies have reported the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains. For instance, a series of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones were synthesized and their antibacterial activities were evaluated using the in vitro MIC (Minimum Inhibitory Concentration) assay method. Some of these compounds showed antibacterial activity comparable to standard drugs like Gatifloxacin, Ciprofloxacin, and Sparfloxacin. nih.gov

Another study focused on the synthesis and antifungal activity of a novel amalgamation of 1,2,3-triazoles, piperidines, and the thieno[3,2-c]pyridine ring. The antifungal activity was determined using the MIC method against various fungal strains. nih.gov The results from one such study are summarized in the table below.

Compound IDC. albicansF. oxysporumA. flavusA. nigerC. neoformans
9a 509060100100
9b 407040
9c 5080508090
9d 60906090100
9e 7010070100
9f 4070508090
9g 50806090100
9h 609070100
9i 7010080
9j 8090
9k 90100
Miconazole 2050306070
Note: MIC values are in µg/mL. '' indicates no activity observed.* nih.gov

While the thienopyridine class of compounds has been explored for antiviral properties, specific data on the antiviral activity of this compound or its close derivatives are limited in the available literature.

Antiproliferative and Antitumor Efficacy

The thieno[3,2-c]pyridine scaffold has been investigated for its potential in cancer therapy. Researchers have designed and synthesized novel derivatives as potent smoothened (Smo) antagonists, a key component of the Hedgehog (Hh) signaling pathway which is implicated in several types of human cancers. rsc.org

Furthermore, 5-acyl-6,7-dihydrothieno[3,2-c]pyridines have been investigated for the treatment of pancreatic and related cancers. Specific compounds from this class have shown to inhibit the proliferation of human pancreatic cancer cells in vitro, with IC50 values in the micromolar range against the Hedgehog acetyltransferase (Hhat) enzyme. nih.gov

CompoundHhat IC50 (µM)
Compound 13 (RU-SKI 101) 2.05
Compound 14 (RU-SKI 201) 0.68

Data from an in vitro Hhat activity assay. nih.gov

Antiplatelet and Anticoagulant Effects

The thieno[3,2-c]pyridine nucleus is famously associated with potent antiplatelet activity. This scaffold is the foundation for major antithrombotic drugs like ticlopidine, clopidogrel (B1663587), and prasugrel. nih.govangelfire.com These drugs act as antagonists of the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. angelfire.comnih.gov

A patent for thieno[3,2-c]pyridine derivatives detailed their inhibiting action on blood-platelet aggregation. The data below shows the percentage of non-aggregated platelets in rats after administration of a derivative.

ProductDosage (mg/kg)RouteResult (% non-aggregated platelets)
Reference group 3 x 25P.O.16 ± 4
Derivative No. 1 94 ± 3
Reference group 3 x 520 ± 11
Derivative No. 1 82 ± 11
Reference group 3 x 2.523 ± 15
Derivative No. 1 56 ± 17
P.O. - Per Os (by mouth) nih.gov

Another study synthesized a new series of 1,2,3-triazole derivatives containing the thieno[3,2-c]pyridine moiety and evaluated their anti-platelet aggregation activity. Several of the synthesized compounds showed moderate to significant activity when compared with clopidogrel bisulfate. ekb.eg

Central Nervous System (CNS) Modulatory Activities

The thieno[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Researchers have synthesized arylpiperazine derivatives of 4-(1-piperazinyl)thieno[3,2-c]pyridine and found them to be active in behavioral models indicative of antipsychotic potential, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov These compounds exhibited potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine D2 receptor, suggesting a different mechanism of action compared to traditional antipsychotics. nih.gov

Bone Anabolic Agent Potency

There is currently no available scientific literature detailing the investigation of this compound or other thieno[3,2-c]pyridine derivatives as bone anabolic agents. While other isomers of thienopyridine have been explored for this purpose, this specific activity has not been reported for the [3,2-c] scaffold. fiocruz.br

Diuretic Activity Assessment

No research findings on the diuretic activity of this compound or any other thieno[3,2-c]pyridine derivatives are available in the current scientific literature.

Computational Chemistry and in Silico Modeling of Methyl Thieno 3,2 C Pyridine 6 Carboxylate

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. In the absence of a known three-dimensional structure of the target, ligand-based drug design becomes particularly valuable. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target of interest. nih.gov

For a compound like Methyl thieno[3,2-c]pyridine-6-carboxylate, ligand-based virtual screening would involve using a set of known active molecules (ligands) for a specific biological target to create a model that defines the essential structural features required for activity. This model, often referred to as a pharmacophore, represents the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. nih.gov Large chemical databases can then be screened to find other molecules that fit this pharmacophoric model. The thienopyridine scaffold, being a classical bio-isostere of purines and pyrimidines, is a versatile starting point for designing molecules with a wide range of pharmacological activities. mdpi.com

Combinatorial virtual screening approaches have been successfully employed for the discovery of novel inhibitors based on related scaffolds like thieno[2,3-d]pyrimidines, leading to the identification of potent anticancer agents. researchgate.net This highlights the potential of using the thieno[3,2-c]pyridine (B143518) core of this compound as a foundational element in virtual screening campaigns to discover novel bioactive compounds.

Table 1: Key Concepts in Ligand-Based Drug Design

ConceptDescription
Pharmacophore An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Similarity Searching A technique that identifies compounds with similar structural or physicochemical properties to a known active compound.
3D-QSAR Three-Dimensional Quantitative Structure-Activity Relationship, which correlates the biological activity of a set of compounds with their 3D properties.
Machine Learning The use of algorithms to build predictive models of biological activity based on the structural features of known active and inactive compounds.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a prominent structure-based drug design technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is instrumental in understanding the binding modes of novel molecules within the active site of a biological target, which is a critical step in drug design. mdpi.com For this compound, molecular docking simulations can provide valuable insights into its potential interactions with various protein targets.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a protein whose structure has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy) or predicted through homology modeling. A scoring function is then used to estimate the binding affinity and rank different binding poses.

Studies on related thienopyridine derivatives have demonstrated the utility of molecular docking in identifying potential drug targets and elucidating binding mechanisms. For instance, docking studies have been performed on thienopyridines as potential antibacterial agents targeting DNA gyrase and as inhibitors of the Hsp90 protein in cancer. mdpi.comnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-protein complex. For this compound, the thieno[3,2-c]pyridine core, the methyl ester group, and any potential substituents would be analyzed for their contributions to binding with hypothesized targets like kinases or other enzymes.

Table 2: Example of Molecular Docking Results for a Thienopyridine Analog

Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesReference
Hsp90Compound 6i (a thieno[2,3-c]pyridine (B153571) derivative)-8.5ASP93, LEU107, ASN51 nih.gov
DNA GyraseThienopyridine carboxamide 3a-7.2ASP73, GLY77, ARG76 mdpi.com
PI3KβCompound VIb (a thienopyrimidine derivative)-43.8 (C-DOCKER energy)VAL848, LYS799, ASP931, MET773 nih.gov

Note: The data in this table is for illustrative purposes based on studies of related compounds and does not represent direct results for this compound.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. Conformational analysis aims to identify the most stable three-dimensional arrangement (conformation) of a molecule, which is crucial as the bioactive conformation might not be the lowest energy state. mdpi.com

Molecular dynamics simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a detailed view of the conformational changes that occur when a ligand binds to a protein. scispace.comresearchgate.net This can help in assessing the stability of the predicted binding pose from docking and in understanding the energetic contributions of different interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienopyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structural requirements for a molecule's activity.

Several QSAR studies have been conducted on thienopyridine and related thienopyrimidine analogs, demonstrating the utility of this approach in guiding the design of more potent compounds. For example, a 3D-QSAR study on thienopyridine analogues as inhibitors of IKKβ, a therapeutic target in lung cancer and inflammatory diseases, yielded models with high predictive capability. rsc.org The contour maps generated from these models indicated that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity, and that substitution of hydrophobic groups with electron-withdrawing effects at specific positions could increase the biological activity of the thienopyridine derivatives. rsc.org

By applying similar QSAR methodologies to a series of analogs of this compound with varying substituents, it would be possible to develop predictive models for a specific biological activity. These models would provide valuable insights into the structure-activity relationships, guiding the optimization of the lead compound to enhance its potency and selectivity.

Table 3: Parameters from a 3D-QSAR Study on Thienopyridine Analogs

Modelq² (cross-validated correlation coefficient)r² (non-cross-validated correlation coefficient)Predictive r²Key FindingsReference
CoMFA 0.671Not specifiedNot specifiedHydrophobic and electrostatic fields are important for activity. rsc.org
CoMSIA 0.647Not specifiedNot specifiedElectron-withdrawing hydrophobic groups at R4 and R6 positions may increase activity. rsc.org

Note: The data is derived from a study on a series of diversified thienopyridine derivatives and illustrates the application of QSAR modeling to this class of compounds.

Analytical Methodologies for the Characterization and Quantification of Thieno 3,2 C Pyridine Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and exact mass of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for the unambiguous characterization of novel thieno[3,2-c]pyridine (B143518) derivatives.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the connectivity of atoms within the Methyl thieno[3,2-c]pyridine-6-carboxylate molecule can be determined.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) and pyridine (B92270) rings, as well as a singlet for the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate group and the electronic properties of the fused heterocyclic system.

Similarly, the ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine and thiophene rings, and the methyl carbon of the ester group. While specific experimental data for the title compound is not widely published, data from closely related thieno[3,2-b]pyridine (B153574) isomers can provide insight into the expected chemical shifts. mdpi.com

Table 1: Predicted NMR Data for this compound Note: The following data are illustrative and based on the analysis of related thienopyridine structures. Actual experimental values may vary.

¹H-NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Assignment
~ 8.5 - 8.8 Doublet Pyridine-H
~ 7.8 - 8.1 Doublet Pyridine-H
~ 7.5 - 7.7 Doublet Thiophene-H
~ 7.2 - 7.4 Doublet Thiophene-H

¹³C-NMR (100.6 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 164 - 166 C=O (Ester)
~ 145 - 155 Pyridine Quaternary-C
~ 130 - 140 Pyridine CH
~ 125 - 135 Thiophene CH & Quaternary-C
~ 52 - 54 -OCH₃

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the methyl ester group. Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic pyridine ring, C-H stretching from the aromatic rings and the methyl group, and vibrations associated with the C-S bond of the thiophene ring.

Table 2: Characteristic IR Absorption Bands for this compound Note: These are typical wavenumber ranges for the specified functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100 - 3000 Aromatic C-H Stretch
2960 - 2850 Aliphatic C-H (-OCH₃) Stretch
1730 - 1715 Ester C=O Stretch
1600 - 1450 Aromatic C=C and C=N Stretch
1300 - 1000 Ester C-O Stretch

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the unambiguous confirmation of the molecular formula. For this compound (C₉H₇NO₂S), HRMS analysis provides an exact mass that can distinguish it from other compounds with the same nominal mass.

Using techniques like electrospray ionization (ESI), the compound can be analyzed to find its protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated mass. For C₉H₇NO₂S, the predicted monoisotopic mass is 193.01974 Da. uni.lu HRMS is routinely used in the characterization of novel thienopyridine derivatives to confirm their proposed structures. nih.govresearchgate.net

Table 3: Predicted HRMS Adducts for C₉H₇NO₂S

Adduct Calculated m/z
[M+H]⁺ 194.02702
[M+Na]⁺ 216.00896
[M+K]⁺ 231.98290

Data sourced from PubChemLite. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A robust, reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for quantifying it in various samples. Method development and validation should follow the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and suitable for its intended purpose. ijsrst.comresearchgate.netich.org

Method Development: A typical RP-HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

Method Validation (ICH Q2(R1) Guidelines): Once developed, the method must be validated to demonstrate its suitability. ich.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is often demonstrated by analyzing spiked samples or through forced degradation studies.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ijsrst.comresearchgate.net

Role as Reagents in Chemical Analysis

While primarily recognized as a key structural motif in medicinal chemistry, this compound and its parent scaffold also serve important roles in the context of chemical analysis. Their primary function in this domain is as a synthetic building block and as a reference standard.

As a versatile building block, the thieno[3,2-c]pyridine core is used in the synthesis of a wide array of more complex molecules with potential therapeutic applications, such as antipsychotic agents. nih.govchemimpex.com In this capacity, its purity and well-defined structure are critical for ensuring the successful synthesis and characterization of the final target compounds.

Furthermore, once synthesized and thoroughly characterized, this compound can serve as a reference standard in analytical laboratories. It can be used to:

Develop and validate new analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of related thienopyridine derivatives.

Identify known impurities in the synthesis of other thieno[3,2-c]pyridine-based active pharmaceutical ingredients.

Calibrate analytical instruments and establish relative retention times in chromatographic analyses.

Therefore, its role as a reagent is intrinsically linked to its function as a foundational element in the discovery and quality control of novel chemical entities.

Applications of Thieno 3,2 C Pyridine Derivatives in Materials Science and Chemical Probes

Development of Organic Electronic Materials

Thieno[3,2-c]pyridine (B143518) derivatives are being actively researched for their potential in creating more efficient and stable organic electronic devices. Their planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. Derivatives of thieno[3,2-c]pyridine have shown considerable promise in this area.

Researchers have synthesized and characterized a bisisoindigo derivative, TPBIID, which incorporates thieno[3,2-c]pyridine-4,6-dione subunits. nih.gov This material was investigated for its charge transport properties. OFETs fabricated with TPBIID demonstrated balanced ambipolar charge transport, meaning it can effectively transport both positive (holes) and negative (electrons) charges. nih.gov The performance metrics for these devices were systematically studied, revealing optimal mobilities for both charge carriers. nih.gov

Another study focused on a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo building block (TPyI) to create donor-acceptor (D–A) polymers. researchgate.net The planarity of the TPyI unit, confirmed by quantum chemistry simulations and single-crystal structure analysis, is beneficial for charge transport. researchgate.net Polymers based on this unit were synthesized and tested in OFETs, showing their potential as semiconductor materials. researchgate.net

Table 1: OFET Performance of a Thieno[3,2-c]pyridine Derivative

Compound Hole Mobility (μh) in cm²/V·s Electron Mobility (μe) in cm²/V·s
TPBIID 0.011 0.015

Data sourced from New Journal of Chemistry. nih.gov

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color purity of an OLED depend heavily on the emissive materials used. Thieno[3,2-c]pyridine derivatives have been successfully incorporated into iridium-based phosphorescent emitters, which are known for their high efficiency.

A series of novel phosphorescent iridium(III) complexes based on the thieno[3,2-c]pyridine scaffold have been synthesized and characterized. nih.gov These complexes were used as the light-emitting layer in solution-processable, double-layered OLEDs. The devices exhibited high efficiencies, demonstrating the viability of these materials for high-quality RGB (Red, Green, Blue) displays. nih.gov For instance, an orange-emitting complex, Iridium(III)bis(4-(4-t-butylphenyl) thieno[3,2-c]pyridinato-N,C2′)acetylacetonate (PO-01-TB), when used as a dopant, contributed to a white-emitting device with a current efficiency of 32.4 cd/A at a luminance of 1000 cd/m². nih.gov

Further research has utilized similar iridium complexes in yellow phosphorescent OLEDs. When used as a dopant in a 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) host, these materials enabled the fabrication of efficient devices. The performance of these OLEDs highlights the role of the thieno[3,2-c]pyridine ligand in achieving high quantum efficiencies.

Table 2: Performance of an OLED Incorporating a Thieno[3,2-c]pyridine-based Iridium Complex

Device Parameter Value Luminance (cd/m²)
Current Efficiency 34.2 cd/A Maximum
Current Efficiency 32.4 cd/A 1000
Current Efficiency 31.0 cd/A 10,000

Data for a device using PO-01-TB dopant. nih.gov

Organic solar cells (OSCs), including dye-sensitized solar cells (DSSCs), offer a pathway to low-cost, flexible, and environmentally friendly renewable energy. The efficiency of these devices is critically dependent on the light-harvesting and charge-transfer properties of the organic materials used.

Thieno pyridine-based sensitizers have been designed and synthesized for use in DSSCs. nih.gov These dyes, based on a donor-π-acceptor (D-π-A) architecture, utilize the electron-rich nature of the thiophene (B33073) unit. nih.gov The photovoltaic performance of DSSCs fabricated with these novel dyes was systematically evaluated. One particular sensitizer, when conjugated with silver nanoparticles, showed a notable improvement in performance, achieving a power conversion efficiency (η) of 2.82 x 10⁻²%. nih.gov This enhancement is attributed to the favorable interaction between the functional groups on the thienopyridine scaffold and the TiO₂ photoanode. nih.gov

While research on the specific thieno[3,2-c]pyridine isomer in polymer solar cells is emerging, related structures like thieno[3,2-b]pyrrole have been used to create high-performance small-molecule acceptors, achieving power conversion efficiencies over 18%. nih.gov This suggests a strong potential for the broader thienopyridine class of materials in advanced solar cell applications.

Table 3: Photovoltaic Parameters of a DSSC with a Thieno Pyridine-based Sensitizer

Sensitizer Jsc (mA/cm²) Voc (V) Fill Factor (FF) Efficiency (η) %
6b/AgNPs Conjugate 1.136 x 10⁻¹ 0.436 0.57 2.82 x 10⁻²

Data sourced from Molecules. nih.gov

Design of Chemical Probes for Biochemical and Cellular Assays

The development of fluorescent chemical probes is essential for visualizing and quantifying biological molecules and processes within complex environments like living cells. The photophysical properties of a probe, such as its brightness and sensitivity to its environment, are key to its utility. Thienopyridine derivatives are attractive scaffolds for such probes due to their tunable fluorescence properties.

While direct examples using the thieno[3,2-c]pyridine skeleton are still developing, closely related isomers and analogs demonstrate the principle. For instance, thieno[3,2-b]pyridin-5(4H)-one derivatives have been synthesized and shown to exhibit strong, tunable fluorescence with high quantum yields. nih.gov The emission properties of these compounds are highly dependent on the substitution pattern on the scaffold, allowing for the creation of a diverse library of fluorescent probes. nih.gov These scaffolds have been successfully applied to create probes for imaging F-actin within cells. researchgate.net

Furthermore, a structurally similar compound, a functionalized thieno[3,2-c]pyran, has been designed as a fluorescent "turn-on" chemosensor. rsc.org This probe shows selective recognition of zinc ions (Zn²⁺) with a low detection limit of 0.67 μM. The binding of Zn²⁺ induces a significant increase in fluorescence intensity, a mechanism ideal for detecting changes in ion concentration in biological systems. rsc.org This work underscores the potential of the thieno[3,2-c] fused ring system as a platform for developing highly sensitive and selective chemical probes for various biochemical and cellular assays. The synthesis of various substituted thieno[3,2-c]pyridine derivatives and the study of their absorption and fluorescence properties confirm that their photophysical characteristics can be systematically tuned, which is a critical aspect in the design of targeted chemical probes. nih.gov

Future Directions and Emerging Research Avenues for Methyl Thieno 3,2 C Pyridine 6 Carboxylate Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is crucial for the future exploration of thieno[3,2-c]pyridine (B143518) derivatives. While traditional methods exist, the focus is shifting towards sustainable "green chemistry" protocols that minimize waste, reduce energy consumption, and utilize safer reagents. rasayanjournal.co.innih.govmdpi.com

Future synthetic research will likely concentrate on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a final product, offer significant advantages in terms of efficiency and atom economy. rasayanjournal.co.in Developing novel MCRs for the thieno[3,2-c]pyridine core could dramatically streamline the synthesis of diverse compound libraries.

Microwave-Assisted and Ultrasonic Synthesis: These techniques can accelerate reaction rates, improve yields, and lead to purer products, often under solvent-free conditions. rasayanjournal.co.innih.gov Applying these energy sources to key steps in thienopyridine synthesis is a promising avenue for process optimization.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch reactions. mdpi.com Integrating this technology could enable the large-scale and on-demand production of Methyl thieno[3,2-c]pyridine-6-carboxylate and its analogs.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts and environmentally friendly solvents like ionic liquids or water aligns with the principles of sustainable chemistry. rasayanjournal.co.innih.gov Research into new catalytic systems for the construction of the thienopyridine ring system is an active area of investigation.

Sustainable Synthetic TechniquePotential Advantages for Thienopyridine Synthesis
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in
Microwave-Assisted Synthesis Shorter reaction times, higher yields, enhanced purity. rasayanjournal.co.innih.gov
Solvent-Free Synthesis Reduced environmental impact, simplified workup, cost savings. mdpi.com
Flow Chemistry Improved safety, scalability, and process automation. mdpi.com

Identification of Undiscovered Biological Targets and Polypharmacology

Historically, thienopyridine derivatives are well-known as antiplatelet agents that act as non-competitive antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. nih.govangelfire.com However, recent research has revealed that the thieno[3,2-c]pyridine scaffold is a "privileged structure," capable of interacting with a wide range of biological targets. This promiscuity opens the door to polypharmacology—the concept of a single drug acting on multiple targets—which can be beneficial for treating complex diseases like cancer or neurodegenerative disorders. researchgate.net

Emerging research avenues include:

Kinase Inhibition: Novel thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis and cancer therapy. researchgate.net Further screening against the human kinome could uncover new anticancer applications.

Neurodegenerative Diseases: The thieno[3,2-c]pyridine moiety has been incorporated into molecules designed as dopamine (B1211576) D1 receptor agonists for potential use in Parkinson's disease. nih.gov Additionally, related structures are being investigated as GSK-3β inhibitors and metal chelators for Alzheimer's disease. researchgate.net The scaffold has also been identified in potential ROCK inhibitors, which are promising targets for neurodegeneration. acs.org

Anticancer Activity: Beyond kinase inhibition, specific thienopyridine derivatives have demonstrated potent and selective activity against hepatocellular carcinoma (HCC) cell lines, inducing cell cycle arrest and apoptosis. nih.gov

Antifungal Agents: The related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold has shown promise as a lead structure for novel fungicides. mdpi.com

The diverse biological activities suggest that comprehensive screening of this compound and its derivatives against a broad panel of receptors, enzymes, and cell lines could lead to the discovery of entirely new therapeutic applications.

Biological Target ClassExample(s) involving Thienopyridine ScaffoldsTherapeutic Area
G-Protein Coupled Receptors P2Y12 Receptor Antagonists nih.gov, Dopamine D1 Agonists nih.govThrombosis, Parkinson's Disease
Kinases VEGFR-2 Inhibitors researchgate.net, ROCK Inhibitors acs.org, GSK-3β Inhibitors researchgate.netCancer, Neurodegeneration
Anticancer (General) Induction of Apoptosis in HepG2 cells nih.govHepatocellular Carcinoma

Rational Design of Next-Generation Thienopyridine-Based Ligands

The future of drug discovery involving the thieno[3,2-c]pyridine scaffold lies in rational, structure-based, and ligand-based design approaches. mdpi.com Instead of relying solely on traditional screening, computational tools and a deep understanding of structure-activity relationships (SAR) will guide the synthesis of more potent and selective molecules. researchgate.netmdpi.com

Key strategies for designing next-generation ligands include:

Pharmacophore Modeling: By identifying the key structural features essential for binding to a specific target, new molecules can be designed that retain these features while possessing improved drug-like properties. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity can provide a detailed roadmap for optimization. For example, SAR studies on VEGFR-2 inhibitors revealed that the para position of a phenyl ring substituent was amenable to a diverse array of functional groups. researchgate.net

Fragment-Based Drug Discovery: Small molecular fragments that bind to a target can be identified and then "grown" or linked together, using the thienopyridine scaffold as a core, to create highly potent ligands.

Multi-target Ligand Design: For complex diseases, molecules can be intentionally designed to interact with multiple relevant targets. For instance, combining the thienopyridine core with moieties known to chelate metal ions could yield multifunctional agents for Alzheimer's disease. researchgate.net

This rational approach accelerates the drug discovery process, reduces the number of compounds that need to be synthesized, and increases the probability of developing successful clinical candidates.

Advances in Advanced Functional Materials Incorporating the Thieno[3,2-c]pyridine Scaffold

The utility of the thieno[3,2-c]pyridine scaffold extends beyond medicine into the realm of materials science. Its fused aromatic structure, rich in π-electrons, imparts valuable electronic and photophysical properties, making it an attractive building block for advanced functional materials.

Future directions in this area include:

Covalent Organic Frameworks (COFs): The thieno[3,2-c]pyridine unit has been successfully used as a linker to create ultra-stable, fully conjugated two-dimensional COFs. scispace.com These materials possess high surface areas and tunable electronic properties, making them promising candidates for photocatalysis, gas storage, and sensing applications. acs.org

Organic Field-Effect Transistors (OFETs): Conjugated copolymers incorporating thieno[3,2-c]pyridine-based units have been developed for use in OFETs. acs.org The electronic properties of the scaffold can be modulated to control charge transport, paving the way for applications in flexible electronics and displays.

Molecular Wires: The ability to form oligomers (oligothiophenes) capped with thienopyridine moieties presents opportunities for creating molecular-scale electronic components. diva-portal.org The pyridine (B92270) nitrogen provides a specific site for complexation with metals, offering another layer of control over the material's properties.

The continued exploration of the thieno[3,2-c]pyridine scaffold in polymer and materials chemistry is expected to yield novel materials with tailored optical, electronic, and catalytic properties for a new generation of advanced technologies.

Q & A

Q. What are the established synthetic routes for Methyl Thieno[3,2-c]pyridine-6-Carboxylate, and how can reaction conditions be optimized for higher yield?

Answer: this compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, intermediates like ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-54-5) are synthesized using Gewald reactions or Thorpe-Ziegler cyclization, followed by deprotection and esterification . Key optimization factors include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield improvements (from ~40% to >70%) are achievable by iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer: Structural elucidation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and esterification (e.g., methyl ester peak at δ 3.7–3.9 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 233.72 for C₉H₁₂ClNO₂S derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., ethyl 2-amino-6-benzyl derivatives) .
  • HPLC purity analysis : ≥98% purity can be confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What pharmacological activities have been reported for thieno[3,2-c]pyridine derivatives, and how does methyl ester substitution influence bioactivity?

Answer: Thieno[3,2-c]pyridine derivatives exhibit diverse activities:

Substituent Activity Mechanism Reference
Urea groupsKDR kinase inhibition (IC₅₀ < 100 nM)Competitive ATP binding
TetrahydroquinolineAntibacterial (MIC 2–8 µg/mL)Disruption of bacterial membrane synthesis
Methyl esterEnhanced solubilityPharmacokinetic optimization
The methyl ester group improves metabolic stability by reducing hydrolysis susceptibility compared to ethyl esters .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?

Answer: SAR strategies include:

  • Core modification : Replacing sulfur with oxygen in the thieno ring alters electronic properties, affecting target binding .
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 enhances kinase selectivity by 10-fold .
  • Steric hindrance : Bulky groups at position 2 reduce off-target interactions (e.g., Src-family kinase selectivity) .
    Validated via molecular docking and in vitro assays (e.g., Lck kinase inhibition at IC₅₀ = 12 nM) .

Q. How should researchers resolve contradictions in reported bioactivity data for thieno[3,2-c]pyridine derivatives?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Compound purity : Impurities >2% (e.g., unreacted intermediates) can skew IC₅₀ values; repurify via column chromatography .
  • Stereochemical factors : Enantiomers may exhibit divergent activities; resolve using chiral HPLC .
    Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. What challenges arise during scale-up synthesis of this compound, and how can they be mitigated?

Answer: Key challenges and solutions:

  • Low yield in cyclization : Switch from batch to flow chemistry for better temperature control .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Ester hydrolysis : Use stabilized storage conditions (N₂ atmosphere, -20°C) to prevent degradation .
    Pilot-scale runs (100 g) achieve >65% yield with these optimizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.